molecular formula C13H20BNO5 B088436 4,4,5,5-Tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane CAS No. 1256359-10-0

4,4,5,5-Tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane

Cat. No. B088436
M. Wt: 263.1 g/mol
InChI Key: RDJAHMNUDOAUSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane compounds involves various chemical reactions under specific conditions. For instance, the preparation of 4,4,5,5-tetramethyl-2-[(Z)-1-(3-methylphenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane was achieved through the reaction of 1-(hex-1-yn-1-yl­oxy)-3-methyl­benzene in tetra­hydro­furan with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under a nitrogen atmosphere, showcasing the versatility and reactivity of the dioxaborolane ring in synthetic chemistry (Kaixiao Li & Xiao‐Juan Wang, 2016).

Molecular Structure Analysis

The molecular structure of various 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives has been elucidated using X-ray diffraction studies. For example, a compound synthesized through rhodium-catalyzed hydroboration crystallized in the monoclinic space group P21/c, revealing no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom, indicating the structural stability and rigidity of the dioxaborolane ring (Robin R. Coombs et al., 2006).

Chemical Reactions and Properties

The reactivity and involvement of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives in chemical reactions highlight their utility in organic synthesis. For example, these compounds participate in hydroboration reactions with alkenes under catalytic conditions, leading to stable organoboronate esters, which are valuable intermediates in organic synthesis (Claudia B. Fritschi et al., 2008).

Scientific Research Applications

  • Synthesis of Pinacolylboronate-Substituted Stilbenes for Potential Use in LCD Technology and Neurodegenerative Disease Therapeutics : A study by Das et al. (2015) describes the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These compounds have potential applications in Liquid Crystal Display (LCD) technology and might serve as therapeutic agents for neurodegenerative diseases (Das et al., 2015).

  • Inhibitory Activity Against Serine Proteases : Spencer et al. (2002) investigated derivatives of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane for their inhibitory activity against serine proteases, including thrombin. This study provides insights into potential medical applications in the context of blood coagulation and related disorders (Spencer et al., 2002).

  • Lipogenic Inhibitors and Cholesterol Biosynthesis Suppression : Research by Das et al. (2011) focused on the synthesis of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives as lipogenic inhibitors. These compounds were found to suppress lipogenic gene expression in mammalian hepatocytes and could serve as potential lipid-lowering drugs (Das et al., 2011).

  • Detection of Hydrogen Peroxide in Living Cells : A study by Nie et al. (2020) developed a 4-substituted pyrene derivative of 4,4,5,5-tetramethyl-2-(4-((pyren-4- yloxy)methyl)phenyl)-1,3,2-dioxaborolane (4-PYB) for the detection of hydrogen peroxide in living cells. This application is significant in the context of biological and medical research (Nie et al., 2020).

  • Molecular Structure and Physicochemical Properties : Huang et al. (2021) explored the synthesis, crystal structure, and physicochemical properties of compounds involving 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This research contributes to a deeper understanding of the molecular structure and properties of these compounds (Huang et al., 2021).

  • Development of Silicon-Based Drugs and Odorants : Büttner et al. (2007) discussed the synthesis of biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives using 4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane. This work is significant for the development of new silicon-based drugs and odorants (Büttner et al., 2007).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-9-6-7-10(11(8-9)15(16)17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJAHMNUDOAUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590399
Record name 4,4,5,5-Tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane

CAS RN

1256359-10-0
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(4-methyl-2-nitrophenyl)-
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Record name 4,4,5,5-Tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KB Daniel - 2015 - search.proquest.com
Prodrugs are effective tools in overcoming drawbacks typically associated with drug properties in vivo. This dissertation will first discuss prodrug approaches and how they have been …
Number of citations: 1 search.proquest.com

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